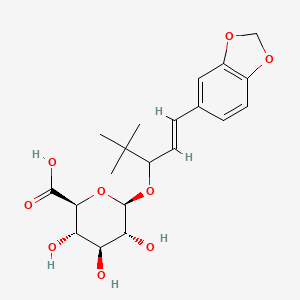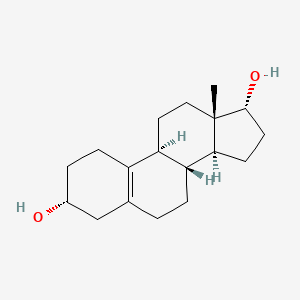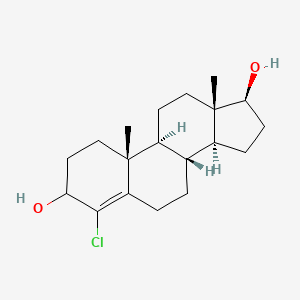
Clopidogrel Thiol Metabolite H3 Isomer Formate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrel Thiol Metabolite H3 Isomer Formate Salt is a derivative of clopidogrel, an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. This compound is one of the inactive metabolites of clopidogrel, which is formed during the metabolic activation of the drug in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Clopidogrel Thiol Metabolite H3 Isomer Formate Salt involves several steps. Initially, clopidogrel undergoes metabolic activation through the cytochrome P450 enzyme system, resulting in the formation of thiol metabolites. The H3 isomer is one of these thiol metabolites. The formate salt is then prepared by reacting the H3 isomer with formic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry for purification and analysis. The process ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Clopidogrel Thiol Metabolite H3 Isomer Formate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic activation and subsequent pharmacological effects.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cytochrome P450 enzymes, formic acid, and other organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields and purity.
Major Products Formed: The major products formed from the reactions of this compound include its active and inactive metabolites. The active metabolites are responsible for the antiplatelet effects, while the inactive metabolites are excreted from the body.
Scientific Research Applications
Clopidogrel Thiol Metabolite H3 Isomer Formate Salt has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and mechanisms of clopidogrel activation. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of clopidogrel, as well as its effects on platelet aggregation and cardiovascular health. In the pharmaceutical industry, it is used in the development and testing of new antiplatelet drugs.
Mechanism of Action
The mechanism of action of Clopidogrel Thiol Metabolite H3 Isomer Formate Salt involves its conversion to the active H4 isomer, which selectively and irreversibly inhibits adenosine diphosphate (ADP)-induced platelet aggregation. This inhibition prevents the formation of blood clots and reduces the risk of cardiovascular events. The molecular targets and pathways involved include the P2Y12 receptor on platelets and the downstream signaling pathways that mediate platelet activation and aggregation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Clopidogrel Thiol Metabolite H3 Isomer Formate Salt include other thiol metabolites of clopidogrel, such as the H4 isomer and the carboxylic acid metabolite. These compounds share similar metabolic pathways and pharmacological effects.
Uniqueness: this compound is unique in its specific isomeric form and its role as an inactive metabolite. Unlike the H4 isomer, which is pharmacologically active, the H3 isomer does not contribute directly to the antiplatelet effects of clopidogrel. it plays a crucial role in the overall metabolic profile and pharmacokinetics of the drug.
Properties
CAS No. |
1801260-44-5 |
|---|---|
Molecular Formula |
C₁₆H₁₈ClNO₄S (CH ₂O₂) |
Molecular Weight |
355.844603 |
Synonyms |
(Z)-2-((S)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid Formate Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






